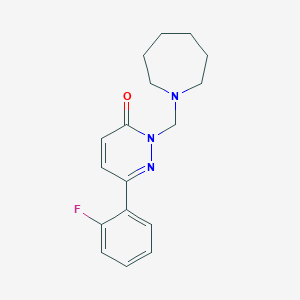![molecular formula C26H25N3O3S B12163128 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163128.png)
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(4-乙氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(4-乙基苯基)乙酰胺是一种复杂的化合物,属于喹唑啉酮衍生物类。这类化合物以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。
准备方法
合成路线和反应条件
2-{[3-(4-乙氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(4-乙基苯基)乙酰胺的合成通常需要多个步骤。起始原料通常包括4-乙氧基苯胺和4-乙基苯胺。合成过程可以概括如下:
喹唑啉酮核的形成: 第一步涉及4-乙氧基苯胺与适当试剂的环化,形成喹唑啉酮核。
硫醚的形成: 然后将喹唑啉酮中间体与硫醇试剂反应,引入硫代基团。
乙酰胺的形成: 最后,将该化合物与4-乙基苯胺反应,形成乙酰胺衍生物。
工业生产方法
该化合物的工业生产可能涉及优化反应条件,以最大限度地提高产率和纯度。这包括控制温度、压力,以及使用催化剂来提高反应速率。
化学反应分析
反应类型
2-{[3-(4-乙氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(4-乙基苯基)乙酰胺可以进行各种化学反应,包括:
氧化: 硫代基团可以被氧化,形成亚砜或砜。
还原: 喹唑啉酮核可以在特定条件下被还原。
取代: 乙氧基和乙基可以被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用氢化锂铝或硼氢化钠等还原剂。
取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,硫代基团的氧化可以产生亚砜或砜,而喹唑啉酮核的还原可以导致二氢喹唑啉酮衍生物。
科学研究应用
2-{[3-(4-乙氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(4-乙基苯基)乙酰胺已被用于各种科学研究应用,包括:
化学: 作为合成更复杂分子的结构单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其潜在的治疗效果,例如抗炎、抗癌或抗菌活性。
工业: 用于开发新材料或作为其他工业化学品的先驱。
作用机制
2-{[3-(4-乙氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(4-乙基苯基)乙酰胺的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括参与各种生物途径的酶、受体或其他蛋白质。该化合物的效应是通过与这些靶标结合而介导的,导致其活性的调节以及随后的生物学反应。
相似化合物的比较
类似化合物
- 2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(4-甲基苯基)乙酰胺
- 2-{[3-(4-氯苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(4-氟苯基)乙酰胺
独特性
2-{[3-(4-乙氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(4-乙基苯基)乙酰胺的独特性在于其特定的乙氧基和乙基取代基,这些取代基可能与类似物相比,赋予其独特的生物活性及化学性质。这些差异会影响该化合物的溶解度、稳定性和与生物靶标的相互作用,使其成为进一步研究和开发的有价值的分子。
属性
分子式 |
C26H25N3O3S |
|---|---|
分子量 |
459.6 g/mol |
IUPAC 名称 |
2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O3S/c1-3-18-9-11-19(12-10-18)27-24(30)17-33-26-28-23-8-6-5-7-22(23)25(31)29(26)20-13-15-21(16-14-20)32-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,30) |
InChI 键 |
CWEPWDDHWZWRNP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12163046.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12163053.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163058.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12163062.png)
![methyl (1-{[4-(acetylamino)-1H-indol-1-yl]acetyl}piperidin-4-yl)acetate](/img/structure/B12163071.png)
![5,12-Diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12163074.png)

![4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12163094.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B12163100.png)
![2-(4-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B12163102.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163110.png)

![Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B12163120.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide](/img/structure/B12163121.png)
